N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a 5-chloropyridin-2-yl group and two diethylcarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-chloropyridin-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common approach is the reaction between 5-chloropyridine-2-amine and diethyl piperidine-1,4-dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-(5-chloropyridin-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-4-phenylbenzamide
- N-(5-chloropyridin-2-yl)-4-(pentanoylamino)benzamide
Uniqueness
N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both chloropyridine and diethylcarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-N-(5-chloropyridin-2-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-3-20(4-2)16(23)21-9-7-12(8-10-21)15(22)19-14-6-5-13(17)11-18-14/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPKKIXMOZPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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